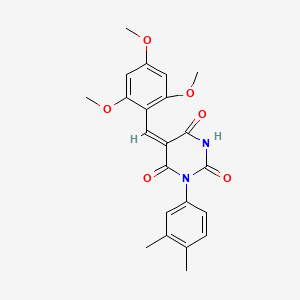![molecular formula C18H22N2O5 B3923822 methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B3923822.png)
methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate
Overview
Description
Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is also known as MPOB and is a piperazine derivative. MPOB has been synthesized using various methods, and its mechanism of action is not fully understood. However, it has been shown to have biochemical and physiological effects that make it useful in scientific research.
Mechanism of Action
The mechanism of action of Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate is not fully understood. However, it has been shown to act on various signaling pathways, including the NF-κB and MAPK pathways. MPOB has also been shown to inhibit the expression of pro-inflammatory cytokines and promote the expression of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has biochemical and physiological effects that make it useful in scientific research. It has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. MPOB also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have antioxidant effects by reducing oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate has advantages and limitations for lab experiments. One advantage is that it has been shown to have multiple biological effects, making it useful in studying various diseases. However, its mechanism of action is not fully understood, which can make it challenging to interpret results. Additionally, it has limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research involving Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for diseases such as cancer and neurodegenerative disorders. Another direction is to study its potential applications in other areas, such as wound healing and cardiovascular disease. Additionally, further optimization of its synthesis method could lead to higher yields and more cost-effective production.
Conclusion
This compound is a piperazine derivative that has potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects, making it useful in studying various diseases. While its mechanism of action is not fully understood, it has been shown to act on various signaling pathways. Future research directions include further elucidating its mechanism of action and studying its potential applications in other areas.
Scientific Research Applications
Methyl (1-{2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}-3-oxopiperazin-2-yl)acetate has potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. These properties make it useful in studying diseases such as cancer and neurodegenerative disorders. MPOB has also been studied for its potential to protect against oxidative stress and inflammation-induced damage.
properties
IUPAC Name |
methyl 2-[1-[2-(2-methylprop-2-enoxy)benzoyl]-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12(2)11-25-15-7-5-4-6-13(15)18(23)20-9-8-19-17(22)14(20)10-16(21)24-3/h4-7,14H,1,8-11H2,2-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPAXCISKXMQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C(=O)N2CCNC(=O)C2CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3923743.png)

![1-(cyclopropylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3923757.png)
![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B3923768.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B3923774.png)
![3-({3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B3923781.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-methyl-4-nitrobenzamide](/img/structure/B3923793.png)

![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}methylamine](/img/structure/B3923804.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}-N-[3-(3-pyridinyl)propyl]benzamide](/img/structure/B3923806.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B3923808.png)
![ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B3923818.png)

![2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3923851.png)